molecular formula C6H9N3 B3046693 (R)-1-(Pyrazin-2-yl)ethanamine CAS No. 1270209-27-2

(R)-1-(Pyrazin-2-yl)ethanamine

Cat. No. B3046693
CAS RN: 1270209-27-2
M. Wt: 123.16
InChI Key: IIGXIHLJMZQHJY-RXMQYKEDSA-N
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Description

Synthesis Analysis

®-1-(Pyrazin-2-yl)ethanamine can be synthesized through various methods. One such approach involves the reaction of SmCl3·6H2O with 5-(pyrazin-2-yl)tetrazole-2-acetic acid (Hpztza) in the presence of potassium hydroxide . The resulting compound, [Sm(pztza)2(H2O)6]·pztza·3H2O , has been structurally characterized using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

®-1-(Pyrazin-2-yl)ethanamine can participate in various chemical reactions. For instance, it may undergo ammonolysis to form ureas bearing 2-pyridyl units. This reaction is metal- and column-free, allowing for nearly quantitative conversions. The resulting ureas could have potential applications as ASK1 inhibitors .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of this compound is approximately .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of ®-1-(Pyrazin-2-yl)ethanamine, focusing on six unique fields:

Catalysis in Organic Synthesis

®-1-(Pyrazin-2-yl)ethanamine is used as a ligand in various catalytic systems, particularly in nickel-catalyzed ethylene oligomerization. The presence of the pyrazine ring enhances the selectivity and efficiency of the catalyst, making it valuable for producing specific α-olefins . This application is crucial in the petrochemical industry for the synthesis of polymers and other valuable chemicals.

Metal-Organic Frameworks (MOFs)

This compound is integral in the design and synthesis of rare-earth metal-organic frameworks (RE-MOFs). The pyrazine functionalization boosts the antenna effect, significantly enhancing the luminescence properties of the MOFs. These enhanced MOFs are used for sensitive detection of tetracyclines, a class of antibiotics . This application is particularly important in environmental monitoring and pharmaceutical analysis.

Electrochemical CO2 Reduction

®-1-(Pyrazin-2-yl)ethanamine is explored as a building block in pyrazine-based graphynes, which serve as single-atom catalysts (SACs) for the electrochemical reduction of CO2. These materials exhibit high activity and selectivity, making them promising candidates for carbon capture and conversion technologies . This application is vital for developing sustainable energy solutions and mitigating climate change.

properties

IUPAC Name

(1R)-1-pyrazin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGXIHLJMZQHJY-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739191
Record name (1R)-1-(Pyrazin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1270209-27-2
Record name (1R)-1-(Pyrazin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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